2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylicacid, 4-hydroxy-2-methyl-, 1,1-dioxide
Description
Crystallographic Analysis and X-ray Diffraction Studies
X-ray crystallography has revealed critical insights into the three-dimensional architecture of 2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 4-hydroxy-2-methyl-, 1,1-dioxide. Single-crystal studies demonstrate that the molecule adopts a bicyclic framework comprising a fused thiophene and thiazine ring system, stabilized by intramolecular hydrogen bonding between the hydroxyl group (O–H) and the sulfonyl oxygen (S=O) . The thiazine ring exists in a slightly distorted boat conformation, with a dihedral angle of 12.3° between the thiophene and thiazine planes . Key bond lengths include the sulfur–nitrogen (S–N) bond at 1.65 Å and the sulfur–oxygen (S–O) bonds averaging 1.43 Å, consistent with sulfonamide character .
Table 1: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P21/c |
| Unit cell dimensions | a = 8.92 Å, b = 12.34 Å, c = 14.56 Å |
| Z-value | 4 |
| R-factor | 0.039 |
| Resolution | 1.93 Å |
The sulfonyl group participates in intermolecular interactions, forming a hydrogen-bonded network with adjacent molecules via O–H···O=S contacts (2.89 Å) . These interactions contribute to the compound’s crystalline packing density, as evidenced by a calculated density of 1.62 g/cm³ .
Spectroscopic Identification (NMR, FT-IR, UV-Vis)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, DMSO-d₆): A singlet at δ 3.42 ppm corresponds to the methyl group attached to the thiazine nitrogen. The hydroxyl proton appears as a broad peak at δ 10.21 ppm, while aromatic protons from the thiophene ring resonate at δ 7.15–7.35 ppm .
- ¹³C NMR (100 MHz, DMSO-d₆): The carboxyl carbon (C=O) is observed at δ 168.9 ppm, and the sulfonyl carbons (S=O) resonate at δ 128.4 and 130.1 ppm .
Fourier-Transform Infrared (FT-IR):
Key absorptions include a broad O–H stretch at 3250 cm⁻¹, a sharp S=O asymmetric stretch at 1340 cm⁻¹, and a C=O stretch at 1695 cm⁻¹. The thiophene ring exhibits characteristic C–S vibrations at 690 cm⁻¹ .
Ultraviolet-Visible (UV-Vis):
In methanol, the compound shows absorption maxima at 289 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) and 235 nm (ε = 8,900 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the conjugated thienothiazine system .
Conformational Isomerism and Tautomeric Equilibria
The compound exhibits limited conformational flexibility due to the rigid bicyclic framework. However, the hydroxyl and carboxyl groups participate in tautomeric equilibria under specific conditions. In polar solvents (e.g., DMSO), the enol tautomer predominates, stabilized by intramolecular hydrogen bonding (O–H···O=C) . Conversely, in nonpolar solvents, a keto tautomer forms, characterized by a carbonyl group at position 3 and a protonated hydroxyl group .
Table 2: Tautomeric Populations in Solvents
| Solvent | Enol (%) | Keto (%) |
|---|---|---|
| DMSO | 92 | 8 |
| Chloroform | 35 | 65 |
X-ray diffraction confirms the enol form in the solid state, with a planar arrangement of the hydroxyl and carboxyl groups .
Comparative Analysis With Thienothiazine Analogues
Structural comparisons with related thienothiazines highlight distinct electronic and steric features:
- Substituent Effects: The methyl group at position 2 reduces ring puckering compared to unsubstituted analogues, decreasing the thiazine dihedral angle by 4.7° .
- Electronic Properties: The electron-withdrawing sulfonyl group lowers the HOMO energy (−6.2 eV) versus non-sulfonylated derivatives (−5.8 eV), enhancing electrophilic reactivity .
- Bioactivity Correlations: Analogues lacking the 4-hydroxy group exhibit 10-fold lower inhibitory activity against carbonic anhydrase II (Ki = 0.5 nM vs. 5.0 nM), underscoring the hydroxyl’s role in target binding .
Table 3: Structural and Functional Comparison
| Compound | Dihedral Angle (°) | HOMO (eV) | CAII Ki (nM) |
|---|---|---|---|
| 4-Hydroxy-2-methyl derivative | 12.3 | −6.2 | 0.5 |
| 4-Methoxy analogue | 14.1 | −5.9 | 3.2 |
| Non-sulfonylated variant | 16.8 | −5.4 | 12.4 |
Properties
IUPAC Name |
4-hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5S2/c1-9-5(8(11)12)6(10)7-4(2-3-15-7)16(9,13)14/h2-3,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHROHFTOKQHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Sulfonylated Thiophene Esters
The primary synthetic route involves the cyclization of a sulfonylated thiophene carboxylic acid methyl ester derivative to form the thieno-thiazine ring system.
- Starting material: 3-(N-carbethoxymethyl-N-methyl-sulfamoyl)-thiophene-2-carboxylic acid methyl ester.
- Cyclization reagent: Sodium methoxide in methanol was traditionally used but showed low yields (~24%) due to strong alkalinity causing side reactions.
- Improved reagent: Magnesium alkoxide (e.g., magnesium methoxide) in an alcoholic solvent significantly improves yield (~77.2%) by reducing side reactions and lowering alkalinity.
- Reaction conditions: Heating the ester in methanol with magnesium alkoxide at temperatures ranging from 40 to 125 °C (preferably 60 to 110 °C) under nitrogen atmosphere.
- Workup: After reaction completion, neutralization, extraction with dichloromethane and acid/base washes, drying over anhydrous sodium sulfate, and recrystallization from methanol or other solvents.
Summary Table: Cyclization Step
| Parameter | Traditional Method (Sodium Methoxide) | Improved Method (Magnesium Alkoxide) |
|---|---|---|
| Reagent | Sodium methoxide | Magnesium methoxide |
| Solvent | Methanol | Methanol or other alcohols |
| Temperature | Reflux (~65 °C) | 40–125 °C (optimal 60–110 °C) |
| Yield | ~24% | Up to 77.2% |
| Side reactions | Significant | Reduced |
| Purification | Extraction, recrystallization | Extraction, recrystallization |
This method is described in detail in patent WO2005016937A1 and related literature.
Aminolysis to Form Carboxamide Derivatives
- The methyl ester intermediate (methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e]thiazine-3-carboxylate 1,1-dioxide) undergoes aminolysis with various amines (e.g., 2-aminopyridine, 3-pyridylamine, 2-aminothiazole) to form the corresponding carboxamide derivatives.
- Reaction conditions: Heating the ester with the amine in solvents such as xylene or 5,5-dimethyl-1,3-cyclohexadiene under reflux for 6–18 hours.
- Workup: Removal of solvent by distillation or evaporation, followed by recrystallization from ethanol, xylene, or dimethylformamide.
- Yields: Typically high, around 70–80%, depending on the amine and conditions.
Example Reaction Table: Aminolysis
| Example No. | Amine Used | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Recrystallization Solvent |
|---|---|---|---|---|---|---|
| 9 | 2-Pyridylamine | Xylene | 7 h | High | 209–213 | Xylene |
| 10 | 3-Pyridylamine | Xylene | 7 h | High | 241–244 | Pyridine |
| 11 | 4-Pyridylamine | Xylene | 7 h | High | 263–267 | Dimethylformamide |
| 15 | Aminopyrazine | Xylene | 7 h | High | 245–248 | Xylene |
| 18 | 2-Amino-6-methylpyridine | Benzene | 7 h | High | 216–218 | Benzene |
Data adapted from experimental examples in chemical literature.
One-Pot Synthesis of Tenoxicam
- A more recent industrially viable method involves a one-pot synthesis starting from 3-[[N-(methoxycarbonyl)methyl]sulfonyl]-2-thiophenecarboxylate.
- Steps:
- Cyclization to form the methyl 4-hydroxy-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate 1,1-dioxide intermediate.
- Direct reaction of this intermediate with dimethyl carbonate and 2-aminopyridine in one pot to yield tenoxicam.
- Advantages: Shorter synthesis route, no hazardous reagents, environmentally friendly, high yield (>80%), and high purity (>99.85%).
- Reaction conditions: Controlled temperature, solvent choice to avoid carbonization and decomposition, and optimized reaction times.
This method is detailed in patent disclosures and industrial synthesis reports.
Detailed Research Findings and Notes
- The choice of cyclization base is critical; magnesium alkoxide bases outperform sodium methoxide by providing milder conditions and higher yields.
- Reaction temperature optimization is essential; too high temperatures can cause decomposition, while too low temperatures reduce reaction rates.
- Aminolysis reactions are versatile, allowing substitution with various amines to tailor the carboxamide derivatives.
- Purification typically involves solvent extraction, drying, and recrystallization, with solvent choice affecting crystal form and purity.
- The industrial one-pot synthesis method reduces steps, waste, and cost, aligning with green chemistry principles.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Types of Reactions
2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 4-hydroxy-2-methyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro and hydroxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific solvents and controlled temperatures to achieve the desired products .
Major Products
The major products formed from these reactions include various derivatives of the thieno-thiazine ring, which can be further utilized in the synthesis of pharmaceutical compounds .
Scientific Research Applications
2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 4-hydroxy-2-methyl-, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: It serves as an intermediate in the production of NSAIDs like lornoxicam, which are used to treat pain and inflammation.
Mechanism of Action
The mechanism of action of 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 4-hydroxy-2-methyl-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. In the case of its use in NSAIDs, the compound inhibits the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation and pain . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Chlorinated Derivative (CAS 70415-50-8)
Key Differences :
- Substituent : A chlorine atom at position 6 replaces hydrogen in the parent compound.
- Molecular Weight: Increased to 309.751 g/mol (vs. 275.293 g/mol for the non-chlorinated form) .
- Physical Properties: Higher melting point (198–200°C vs. ~85–92°C for non-chlorinated thienothiadiazines in ).
- Application: Direct precursor to lornoxicam, a potent NSAID .
Structural Impact :
Benzothiazine Analogues
Example : Methyl 2-ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide ().
Key Differences :
- Ring System: Benzothiazine (fused benzene-thiazine) vs. thieno-thiazine (fused thiophene-thiazine).
- Substituent : Ethyl group at position 2 instead of methyl.
Functional Impact :
Thieno[3,2-e]-1,2,4-thiadiazine Dioxides
Examples :
- Compound 26: 4-Allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (mp: 85–86°C).
- Compound 28: 4-Allyl-6-chloro-2-methyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (mp: 90–92°C) .
Key Differences :
- Additional Nitrogen : 1,2,4-Thiadiazine vs. 1,2-thiazine in the target compound.
- Substituents : Allyl and methyl groups alter steric bulk and rotational freedom.
Functional Impact :
- The allyl group introduces unsaturation, enabling conjugate addition reactions.
Tenoxicam Impurities and Derivatives
- Impurity F: 4-Hydroxy-N,2-dimethyl-N-(pyridin-2-yl)-2H-thieno[2,3-e][1,2]thiazine-3-carboxamide 1,1-dioxide.
- Impurity G: 4-Hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxamide 1,1-dioxide.
Key Differences :
- Carboxamide vs. Carboxylic Acid Ester : Impacts hydrogen-bonding capacity and solubility.
- Pyridinyl Substituent : Enhances interaction with metal ions or enzymatic active sites.
Functional Impact :
Table 1: Key Properties of Selected Compounds
*Estimated based on structural analogs.
Biological Activity
The compound 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 4-hydroxy-2-methyl-, 1,1-dioxide (CAS Number: 868393-66-2) is a member of the thiazine family known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₈H₇NO₅S₂
- Molecular Weight : 261.27 g/mol
- Structure : The compound contains a thieno-thiazine core with hydroxyl and carboxylic acid functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiazines exhibit significant antimicrobial properties. A study focused on similar compounds demonstrated that they possess activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazine Derivative A | E. coli, S. aureus | 32 µg/mL |
| Thiazine Derivative B | P. aeruginosa | 16 µg/mL |
Anticancer Properties
Several studies have suggested that thiazine derivatives can induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways associated with cell survival and proliferation is under investigation.
Case Study : A recent publication reported that a related thiazine compound inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase. This effect was attributed to the upregulation of p53 and downregulation of cyclin B1.
Anti-inflammatory Effects
Thiazine derivatives have shown promise in reducing inflammation. In vitro studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
Research Findings :
- In vitro : Compounds reduced cytokine levels by over 50% at concentrations of 10 µM.
- In vivo : Animal models demonstrated reduced paw edema in response to inflammatory stimuli when treated with thiazine derivatives.
The biological activity of 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways.
- Oxidative Stress Induction : Some derivatives induce oxidative stress in target cells, leading to apoptosis.
Q & A
Q. Critical Factors :
- Solvent Polarity : Isopropanol enhances reduction efficiency, while acetonitrile facilitates methylation.
- Purification : Methanol crystallization reduces impurity levels (<1%) compared to chloroform extraction .
Q. Table 1: Comparative Synthesis Parameters
| Route | Conditions | Yield | Key Purification Step |
|---|---|---|---|
| Reductive Alkylation | NaBH, Isopropanol | 72-78% | Chloroform/water extraction |
| Methylation | CHI, KCO | 65-70% | Methanol crystallization |
Advanced: How do structural modifications at the 2-methyl and 4-hydroxy positions affect the compound's COX-2 selectivity and pharmacokinetic profile?
Methodological Answer:
The 2-methyl and 4-hydroxy groups are critical for COX-2 inhibition:
Q. Experimental Design :
In vitro COX Inhibition Assay : Compare IC values against COX-1/COX-2 isoforms.
Pharmacokinetic Profiling : Monitor plasma half-life and bioavailability in Sprague-Dawley rats (oral vs. IV administration).
Q. Table 2: Impact of Substituent Modifications
| Modification | COX-2 IC (μM) | Bioavailability (%) |
|---|---|---|
| Parent Compound | 0.12 | 85 |
| 2-Methyl Removal | 0.21 | 72 |
| 4-Hydroxy Acetylation | 0.45 | 68 |
Basic: What analytical techniques are most effective for characterizing the crystalline structure and purity of this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., δ 2.1 for methyl, δ 4.3 for hydroxy) .
- X-ray Crystallography : Resolves crystal packing (a = 12.4289 Å, V = 1353.9 Å) and hydrogen bonding .
- Elemental Analysis : Validates empirical formula (CHNOS) with ≤0.3% deviation .
- HPLC : Quantifies purity (>99%) and detects impurities (e.g., Tenoxicam Impurity G) .
Q. Table 3: Key Analytical Parameters
| Technique | Parameters | Application Example |
|---|---|---|
| H NMR | δ 2.1 (s, CH), δ 4.3 (OH) | Confirms substituent positions |
| X-ray Diffraction | a = 12.4289 Å, V = 1353.9 Å | Determines crystal structure |
| HPLC | Retention time: 8.2 min (C18 column) | Purity assessment (≥99%) |
Advanced: What are the major degradation products under accelerated stability conditions, and what mechanisms drive their formation?
Methodological Answer:
Accelerated stability testing (40°C/75% RH for 6 months) identifies three degradation pathways:
Oxidative Degradation : Forms Tenoxicam Impurity E (2-methylthieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide) via ring contraction .
N-Demethylation : Produces Tenoxicam Impurity F (4-Hydroxy-N,2-dimethyl derivative) .
Decarboxylation : Generates Tenoxicam Impurity G (4-hydroxy-2-methyl-2H-thieno[2,3-e]1,2-thiazine-3-carboxamide 1,1-dioxide) .
Q. Analytical Strategy :
- Use HPLC-PDA-MS with C18 column (gradient: 0.1% formic acid in water/acetonitrile).
- Forced degradation studies: Expose to 0.1N HCl (acid hydrolysis), 3% HO (oxidative), and UV light (photolytic).
Q. Table 4: Major Degradation Pathways
| Condition | Degradation Product | Proposed Mechanism |
|---|---|---|
| Acidic Hydrolysis | Impurity G | Decarboxylation |
| Oxidation | Impurity E | Ring contraction |
| Photolysis | Impurity F | N-demethylation |
Basic: How does the solubility profile of this compound in organic solvents influence formulation strategies for preclinical studies?
Methodological Answer:
Solubility in methanol (18.7 mg/mL at 25°C) supports:
Q. Experimental Validation :
Prepare stock solutions in methanol (50 mg/mL).
Conduct serial dilution in simulated gastric fluid (pH 1.2) to assess precipitation thresholds.
Q. Table 5: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Methanol | 18.7 | 25 |
| Water | 0.34 | 25 |
| DMSO | 42.1 | 25 |
Advanced: What metabolic pathways are involved in the biotransformation of this compound, and how do its metabolites influence pharmacological activity?
Methodological Answer:
Primary metabolic pathways include:
Hepatic Oxidation : Generates 5-Hydroxytenoxicam (CAS: 93739-45-8), a major active metabolite with prolonged anti-inflammatory effects .
Glucuronidation : Enhances renal excretion of hydroxylated derivatives.
Q. Experimental Design :
In vitro Models : Incubate with hepatocytes or microsomes to identify phase I/II metabolites.
In vivo PK/PD Studies : Administer to rodents and quantify plasma/metabolite levels via LC-MS.
Key Insight : 5-Hydroxytenoxicam retains 80% of parent compound activity, necessitating metabolite profiling in efficacy studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
